molecular formula C19H23NO2 B4768283 N-benzyl-4-(2,3-dimethylphenoxy)butanamide

N-benzyl-4-(2,3-dimethylphenoxy)butanamide

Cat. No. B4768283
M. Wt: 297.4 g/mol
InChI Key: HNDPLHLEMYZOEG-UHFFFAOYSA-N
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Description

N-benzyl-4-(2,3-dimethylphenoxy)butanamide, commonly known as DMXB-A, is a synthetic compound that has been found to have potential therapeutic applications in various diseases. It belongs to the class of compounds known as positive allosteric modulators of α7 nicotinic acetylcholine receptors.

Mechanism of Action

DMXB-A acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors. It enhances the activity of these receptors, leading to increased release of neurotransmitters such as acetylcholine and glutamate. This results in improved cognitive function and neuroprotection.
Biochemical and physiological effects:
DMXB-A has been shown to have various biochemical and physiological effects. It improves cognitive function, reduces inflammation, and has neuroprotective effects. It also has anti-inflammatory effects in the gut, making it a potential therapeutic agent for inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments. It is a synthetic compound, making it easy to synthesize and purify. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, it has limitations as well. It has low solubility in water, making it difficult to use in aqueous solutions. It also has low bioavailability, making it difficult to administer in vivo.

Future Directions

There are several future directions for research on DMXB-A. It can be further studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease. It can also be studied for its potential use as a neuroprotective agent in traumatic brain injury and stroke. Further research can be done to improve its solubility and bioavailability, making it easier to administer in vivo.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease. It has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.

properties

IUPAC Name

N-benzyl-4-(2,3-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15-8-6-11-18(16(15)2)22-13-7-12-19(21)20-14-17-9-4-3-5-10-17/h3-6,8-11H,7,12-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDPLHLEMYZOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(2,3-dimethylphenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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